

Spectroscopic Profile of 2-Hydroxyacetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxyacetamide

Cat. No.: B1193895

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Introduction

2-Hydroxyacetamide (also known as glycolamide) is a simple, bifunctional organic molecule containing both a hydroxyl and an amide group. Its structural features make it a valuable building block in organic synthesis and a compound of interest in various research fields, including medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its characterization, identification, and the analysis of reaction pathways involving this molecule. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-hydroxyacetamide**, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-hydroxyacetamide**. Please note that while the IR data is based on experimental sources, the NMR and MS data are predicted based on established spectroscopic principles and computational models, due to the limited availability of comprehensive experimental spectra in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Hydroxyacetamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4	Broad Singlet	1H	Amide (-NH)
~7.0	Broad Singlet	1H	Amide (-NH)
~4.1	Singlet	2H	Methylene (-CH ₂)
~3.5	Broad Singlet	1H	Hydroxyl (-OH)

Note: The chemical shifts of amide and hydroxyl protons are highly dependent on solvent and concentration and may exchange, potentially appearing as a single broad peak.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Hydroxyacetamide**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~175	Quaternary	Carbonyl (C=O)
~62	Primary	Methylene (-CH ₂)

Infrared (IR) Spectroscopy

The IR spectrum of **2-hydroxyacetamide** exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Experimental IR Absorption Data for **2-Hydroxyacetamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3430	Strong, Broad	O-H Stretch (Alcohol)
3350, 3180	Strong, Broad	N-H Stretch (Amide)
1655	Strong	C=O Stretch (Amide I)
1620	Medium	N-H Bend (Amide II)
1420	Medium	C-N Stretch
1070	Strong	C-O Stretch (Alcohol)

Data sourced from the NIST Chemistry WebBook.[\[1\]](#)

Mass Spectrometry (MS)

The mass spectrum of **2-hydroxyacetamide** obtained by electron ionization (EI) would be expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for **2-Hydroxyacetamide**

m/z	Relative Intensity	Assignment
75	Moderate	[M] ⁺ (Molecular Ion)
44	High	[CONH ₂] ⁺
43	Moderate	[CH ₂ =C=O] ⁺
31	High	[CH ₂ OH] ⁺
30	Moderate	[CH ₂ =NH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **2-hydroxyacetamide**.

Materials:

- **2-Hydroxyacetamide**
- Deuterated solvent (e.g., DMSO-d₆, D₂O)
- NMR tube (5 mm)
- Pipette
- Vortex mixer

Procedure:

- **Sample Preparation:** Weigh approximately 5-10 mg of **2-hydroxyacetamide** for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
- **Transfer to NMR Tube:** Using a pipette, transfer the solution to a clean, dry NMR tube.
- **Homogenization:** Gently vortex the NMR tube to ensure a homogeneous solution.
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
- **Data Acquisition:**
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).
 - Acquire the free induction decay (FID).

- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum and perform baseline correction.
 - Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of solid **2-hydroxyacetamide**.

Materials:

- **2-Hydroxyacetamide** (solid powder)
- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Spatula
- Cleaning solvent (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal.
- Sample Application: Place a small amount of powdered **2-hydroxyacetamide** onto the center of the ATR crystal using a clean spatula.
- Apply Pressure: Lower the ATR press to ensure good contact between the sample and the crystal.

- **Sample Spectrum:** Collect the IR spectrum of the sample.
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain a mass spectrum of **2-hydroxyacetamide**.

Materials:

- **2-Hydroxyacetamide**
- Mass spectrometer with an electron ionization source
- Direct insertion probe or GC inlet system

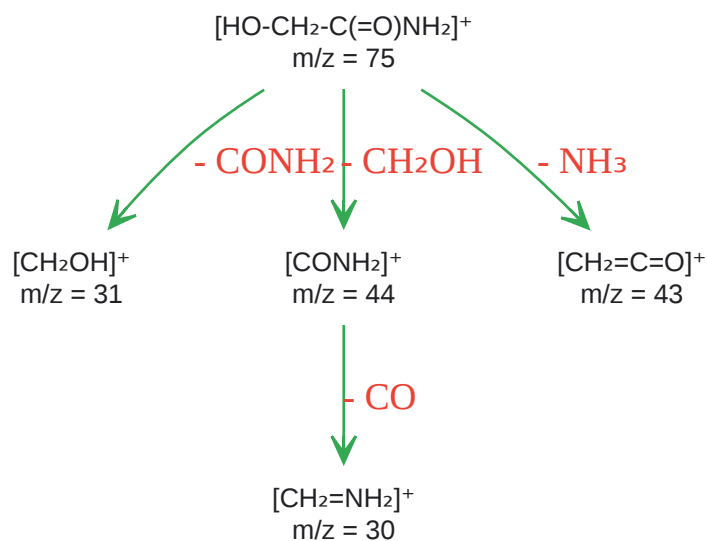
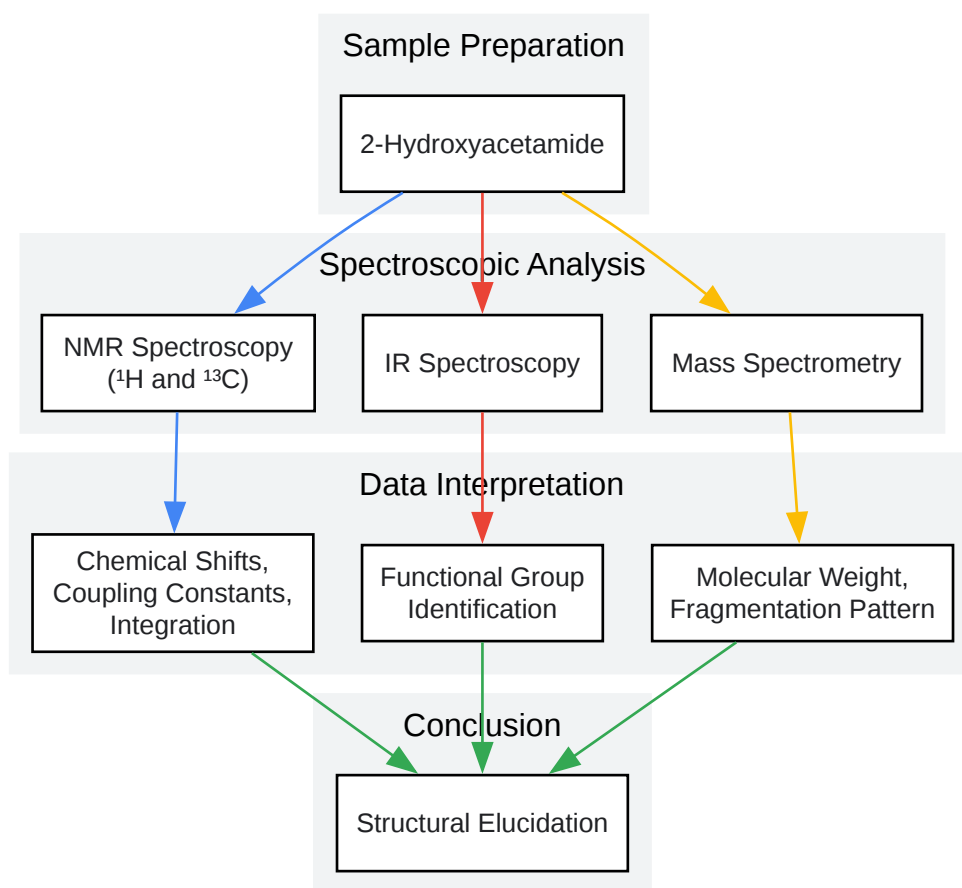
Procedure:

- **Sample Introduction:** Introduce a small amount of **2-hydroxyacetamide** into the ion source. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC) inlet for volatile samples.
- **Ionization:** The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like **2-hydroxyacetamide**.



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References

- 1. acdlabs.com [acdlabs.com]
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